1-Methyl-1-octylpyrrolidin-1-ium chloride

Description

Classification and Defining Characteristics of Quaternary Ammonium (B1175870) Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, a characteristic resulting from their poorly coordinated ions. mdpi.com A prominent subclass of these materials is the Quaternary Ammonium Ionic Liquids (QAILs). The defining feature of a QAIL is its cation, which contains a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. nih.gov This core structure can be either acyclic or part of a cyclic framework, such as in pyrrolidinium (B1226570) or imidazolium (B1220033) rings. nih.gov

The properties of QAILs are highly "tunable," meaning they can be precisely modified by changing the structure of the cation or the accompanying anion. mdpi.com Key characteristics that can be engineered include:

Viscosity: The flow resistance of the liquid, influenced by ion size, shape, and intermolecular forces like van der Waals interactions. acs.org

Conductivity: The ability to conduct an electrical current, which is dependent on ion mobility. acs.org

Thermal Stability: The temperature at which the compound begins to decompose. scispace.com

Amphiphilicity: When the cation possesses both a polar (the charged head) and a non-polar (long alkyl chains) component, the IL can exhibit surfactant-like behavior and form micelles in solution. nih.govresearchgate.net

These ILs are distinguished from other types, such as those based on imidazolium or pyridinium, which have aromatic cations. The saturated, non-aromatic nature of the pyrrolidinium ring in some QAILs contributes to their distinct electrochemical stability. acs.org

| Property | Description | Influencing Factors |

| Melting Point | Temperature at which the salt transitions from solid to liquid. | Ion symmetry, size, and type of anion. |

| Viscosity | A measure of a fluid's resistance to flow. | Intermolecular forces (van der Waals, hydrogen bonds), ion packing. acs.org |

| Ionic Conductivity | The ability to conduct electricity via ion movement. | Ion mobility, viscosity, and charge carrier concentration. mdpi.com |

| Electrochemical Window | The voltage range over which the IL is stable without decomposing. | Cation and anion structure; pyrrolidinium ILs often have wide windows. alfa-chemistry.com |

| Thermal Stability | The temperature threshold for chemical decomposition. | Strength of ionic bonds and chemical nature of the ions. acs.org |

Historical Development and Significance of Pyrrolidinium Cations in Ionic Liquid Science

The development of ionic liquids has progressed through generations, with early examples dating back to the early 20th century. However, it was the "second generation" of ILs, developed towards the end of the century, that offered greater stability and versatility, sparking widespread research interest. researchgate.net Within this modern era of IL science, pyrrolidinium-based cations have been the subject of intense investigation. researchgate.net

Initially, much of the focus was on imidazolium-based ILs. However, researchers soon sought cations with greater cathodic stability for applications in electrochemistry, particularly for lithium-ion batteries. scispace.com Pyrrolidinium cations, being fully saturated (lacking double bonds), offered superior stability compared to their aromatic imidazolium counterparts. mdpi.com This has made them a cornerstone in the development of safer and more reliable electrolytes for energy storage devices. alfa-chemistry.com

The significance of pyrrolidinium ILs is rooted in their favorable combination of properties:

High Ionic Conductivity: Facilitates efficient charge transport in electrochemical devices. mdpi.com

Wide Electrochemical Stability Windows: Allows for operation with high-voltage electrode materials without electrolyte degradation. rsc.org

High Thermal Stability: Enables use in applications requiring elevated temperatures. acs.org

Structural Designability: The pyrrolidinium ring can be functionalized with various alkyl chains (e.g., propyl, butyl, octyl) to fine-tune properties like viscosity, melting point, and miscibility with other substances. rsc.orgresearchgate.net

This versatility has established pyrrolidinium ILs as crucial components in fields such as electrochemistry, catalysis, and as green solvents for organic reactions. alfa-chemistry.com

Positioning of 1-Methyl-1-octylpyrrolidin-1-ium (B14181336) Chloride within the Broader Ionic Liquid Spectrum

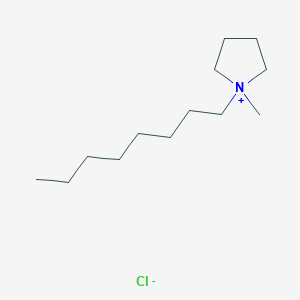

1-Methyl-1-octylpyrrolidin-1-ium chloride is a specific example of a pyrrolidinium-based QAIL. Its structure consists of a five-membered pyrrolidinium ring where the nitrogen atom is quaternized by two different alkyl groups: a short methyl (-CH₃) group and a long octyl (-C₈H₁₇) group. The positive charge of this cation is balanced by a chloride (Cl⁻) anion.

This particular combination of a small, compact methyl group and a long, flexible octyl chain places it in a specific category of ILs known as amphiphilic or surface-active ionic liquids (SAILs). researchgate.net The charged pyrrolidinium head-group is polar, while the eight-carbon octyl tail is non-polar. This dual nature allows the compound to self-aggregate in solutions to form micelles and reduce surface tension, similar to traditional surfactants.

Compared to pyrrolidinium ILs with two short alkyl chains (e.g., 1-butyl-1-methylpyrrolidinium), this compound is expected to have a more pronounced amphiphilic character. This positions it for specialized applications where surface activity is beneficial, such as in nanoparticle synthesis, as a medium for certain chemical reactions, or in extraction and separation processes. researchgate.net The choice of a simple chloride anion generally results in a higher melting point and viscosity compared to ILs with more complex anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻). acs.org

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ClN | PubChem nih.gov |

| Molecular Weight | 233.82 g/mol | PubChem nih.gov |

| IUPAC Name | 1-methyl-1-octylpyrrolidin-1-ium;chloride | |

| Monoisotopic Mass | 233.19103 Da | PubChem nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-octylpyrrolidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N.ClH/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14;/h3-13H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMCPMPHEHNPRY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1(CCCC1)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624767 | |

| Record name | 1-Methyl-1-octylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909398-60-3 | |

| Record name | 1-Methyl-1-octylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1 Octylpyrrolidin 1 Ium Chloride

Quaternization Reactions for Pyrrolidinium (B1226570) Cation Formation

The core of synthesizing 1-methyl-1-octylpyrrolidin-1-ium (B14181336) chloride lies in the formation of the 1-methyl-1-octylpyrrolidinium cation. This is typically accomplished via a nucleophilic substitution reaction, where a tertiary amine acts as the nucleophile.

Alkylation Routes for N-Methyl-N-octylpyrrolidinium Synthesis

There are two primary alkylation pathways to produce the N-methyl-N-octylpyrrolidinium cation. The choice between these routes can be influenced by the availability and reactivity of the starting materials.

The first and more common approach involves the octylation of N-methylpyrrolidine . In this SN2 reaction, N-methylpyrrolidine is reacted with an octyl halide, typically 1-chlorooctane (B87089) or 1-bromooctane (B94149). The lone pair of electrons on the nitrogen atom of the N-methylpyrrolidine attacks the electrophilic carbon of the octyl halide, leading to the formation of the desired quaternary ammonium (B1175870) cation. The use of 1-chlorooctane directly yields the target compound, 1-methyl-1-octylpyrrolidin-1-ium chloride.

The second route is the methylation of N-octylpyrrolidine . This involves reacting N-octylpyrrolidine with a methylating agent, such as methyl chloride or methyl iodide. Similar to the first route, this is a quaternization reaction that results in the formation of the 1-methyl-1-octylpyrrolidinium cation. If a methyl halide other than methyl chloride is used, a subsequent counterion exchange step is necessary to obtain the final chloride salt.

| Alkylation Route | Reactants | Primary Product |

| Octylation of N-methylpyrrolidine | N-methylpyrrolidine + 1-chlorooctane | This compound |

| Methylation of N-octylpyrrolidine | N-octylpyrrolidine + methyl chloride | This compound |

Counterion Exchange Mechanisms for Chloride Salt Formation

When the initial quaternization reaction does not yield the chloride salt directly (e.g., when using 1-bromooctane or methyl iodide), a counterion exchange, or metathesis, reaction is required. This can be achieved through several methods.

One common method is reaction with a chloride salt. For instance, if the quaternization reaction produces 1-methyl-1-octylpyrrolidin-1-ium bromide, it can be reacted with a chloride salt such as silver chloride (AgCl). The insoluble silver bromide (AgBr) precipitates out of the solution, leaving the desired this compound in the solution.

Another effective technique involves the use of anion exchange resins . The pyrrolidinium salt with the undesired anion is passed through a column packed with a resin that has been pre-loaded with chloride ions. The resin captures the original anion and releases chloride ions into the solution, resulting in the desired product. This method is often favored for its efficiency and the high purity of the final product.

| Counterion Exchange Method | Starting Material Example | Reagent | Product |

| Salt Metathesis | 1-Methyl-1-octylpyrrolidin-1-ium bromide | Silver chloride (AgCl) | This compound + Silver bromide (precipitate) |

| Anion Exchange Resin | 1-Methyl-1-octylpyrrolidin-1-ium iodide | Chloride-loaded resin | This compound |

Optimization of Reaction Conditions and Parameters

The yield, purity, and reaction rate of the synthesis of this compound are significantly influenced by the reaction conditions. Careful optimization of these parameters is crucial for an efficient and cost-effective synthesis.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a critical role in quaternization reactions. The polarity of the solvent can affect the rate of the SN2 reaction. Polar aprotic solvents, such as acetonitrile (B52724), acetone, and dimethylformamide (DMF), are often preferred as they can solvate the cation, thereby stabilizing the transition state and accelerating the reaction. In some cases, the reaction can be carried out without a solvent, particularly if one of the reactants is a liquid and can serve as the reaction medium. This "neat" approach can simplify the purification process.

| Solvent | Polarity | General Effect on Quaternization |

| Acetonitrile | Polar Aprotic | Generally accelerates the reaction |

| Acetone | Polar Aprotic | Can be effective, often used |

| Dimethylformamide (DMF) | Polar Aprotic | Often leads to faster reaction rates |

| Toluene | Nonpolar | Slower reaction rates compared to polar solvents |

| No Solvent (Neat) | - | Can be efficient, simplifies purification |

Effects of Temperature and Reaction Duration on Yield and Selectivity

The optimal temperature is typically determined experimentally for a specific set of reactants and solvent. The reaction is often monitored over time using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of maximum conversion and to avoid prolonged heating that could lead to impurities. For many quaternization reactions to synthesize pyrrolidinium-based ionic liquids, temperatures in the range of room temperature to 80°C are commonly employed, with reaction times varying from a few hours to several days.

| Temperature Range | Reaction Duration | Expected Outcome |

| Room Temperature | 24 - 72 hours | Slower reaction, potentially higher purity |

| 40 - 60 °C | 12 - 48 hours | Moderate reaction rate, good balance of speed and purity |

| 60 - 80 °C | 4 - 24 hours | Faster reaction, risk of side products increases |

Advanced Purification and Isolation Techniques

After the synthesis, the crude this compound often contains unreacted starting materials and by-products. Therefore, a thorough purification process is essential to obtain a high-purity ionic liquid.

A common initial step is to wash the crude product with a nonpolar solvent, such as hexane (B92381) or diethyl ether. This helps to remove unreacted alkyl halides and other nonpolar impurities, as the ionic liquid is typically insoluble in these solvents.

For further purification, treatment with activated charcoal is a widely used technique. The ionic liquid is dissolved in a suitable solvent (e.g., a small amount of a polar solvent like ethanol (B145695) or acetonitrile), and activated charcoal is added. The mixture is stirred, often with gentle heating, to allow the charcoal to adsorb colored impurities and other organic residues. Subsequent filtration removes the charcoal, leaving a decolorized and purer solution.

Finally, the solvent must be removed to isolate the pure ionic liquid. This is typically achieved under reduced pressure using a rotary evaporator . To ensure the complete removal of any residual solvent and water, the product is often dried under high vacuum at an elevated temperature for an extended period. This final drying step is crucial as even small amounts of volatile impurities can significantly affect the physical and chemical properties of the ionic liquid.

| Purification Step | Purpose | Reagents/Equipment |

| Washing | Removal of nonpolar impurities | Hexane, Diethyl ether |

| Decolorization/Adsorption | Removal of colored and organic impurities | Activated charcoal, Filtration apparatus |

| Solvent Removal | Isolation of the pure ionic liquid | Rotary evaporator |

| High Vacuum Drying | Removal of residual solvent and water | High vacuum pump, Heating mantle |

Refinement Strategies Employing Solvent Extraction and Precipitation

Following the initial synthesis of this compound, refinement of the crude product is crucial to remove unreacted precursors and byproducts. Solvent extraction and precipitation are common and effective techniques for this purpose.

The principle behind solvent extraction relies on the differential solubility of the ionic liquid and the impurities in various organic solvents. Unreacted N-methylpyrrolidine and 1-chlorooctane, being less polar than the ionic liquid product, can be selectively dissolved in a non-polar organic solvent. The ionic liquid, due to its charged nature, will have limited solubility in such solvents and will remain as a separate phase or can be precipitated out.

A typical purification procedure would involve washing the crude product with a suitable solvent. Ethyl acetate (B1210297) is a frequently used solvent for this purpose. ncsu.edu The crude ionic liquid is mixed vigorously with ethyl acetate, after which the mixture is allowed to settle. The less dense ethyl acetate layer, containing the dissolved impurities, can then be decanted or separated using a separatory funnel. This washing process is often repeated multiple times to ensure the complete removal of non-polar impurities.

Another refinement strategy involves the precipitation of the ionic liquid from a solution. If the reaction is carried out in a solvent in which the ionic liquid is soluble, the addition of a non-solvent can induce precipitation of the desired product, leaving impurities in the solution.

After the solvent extraction or precipitation steps, the purified ionic liquid is typically dried under vacuum at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 12 hours or more) to remove any residual volatile solvents and moisture. ncsu.edu

Table 1: Solvents Commonly Used in the Purification of Pyrrolidinium-Based Ionic Liquids

| Solvent | Role in Purification | Rationale for Use |

| Ethyl Acetate | Washing Solvent | Effective in dissolving unreacted non-polar starting materials while having low solubility for the ionic liquid. ncsu.edu |

| Chloroform | Extraction Solvent | Can be used in liquid-liquid extraction to separate the ionic liquid from certain impurities. mdpi.com |

| Diethyl Ether | Precipitation/Washing | A non-polar solvent used to wash the crude product and remove non-ionic impurities. |

Chromatographic Methods for High-Purity Compound Acquisition

For applications requiring very high purity, chromatographic techniques are employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Ion chromatography is a powerful technique for the separation and analysis of ionic species, including pyrrolidinium cations. nih.gov In a typical setup, the ionic liquid sample is introduced into a column packed with an ion-exchange resin (the stationary phase). A liquid eluent (the mobile phase) is then passed through the column. nih.gov The separation is achieved because the 1-methyl-1-octylpyrrolidin-1-ium cations will interact with the stationary phase to varying degrees, causing them to travel through the column at different rates compared to any ionic impurities.

While often used for analytical purposes to determine the concentration of pyrrolidinium cations in samples, preparative ion chromatography can be adapted to isolate larger quantities of the high-purity ionic liquid.

Another chromatographic method that can be utilized is reversed-phase chromatography. In this technique, a non-polar stationary phase is used with a polar mobile phase. To retain and separate the cationic 1-methyl-1-octylpyrrolidin-1-ium, an ion-pairing reagent is often added to the mobile phase. nih.gov This reagent forms a neutral ion pair with the cation, which can then be retained by the non-polar stationary phase. By carefully controlling the composition of the mobile phase, selective elution of the desired compound can be achieved.

Table 2: Overview of Chromatographic Techniques for Pyrrolidinium Ionic Liquid Purification

| Chromatographic Method | Stationary Phase Principle | Mobile Phase Example | Application |

| Ion-Exchange Chromatography | Utilizes charged functional groups to interact with and separate ionic species. | Aqueous buffer with varying ionic strength or pH. | Separation of the target cation from other ionic impurities. nih.gov |

| Reversed-Phase Ion-Pair Chromatography | A non-polar stationary phase is used with an ion-pairing reagent in the mobile phase to retain and separate ionic compounds. | Methanol/water or acetonitrile/water mixture containing an ion-pairing agent like heptanesulfonate. nih.gov | High-purity isolation and analysis of the pyrrolidinium cation. nih.gov |

The selection of the most appropriate purification strategy, or combination of strategies, depends on the initial purity of the crude product and the final purity requirements for the intended application of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 1-Methyl-1-octylpyrrolidin-1-ium (B14181336) chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Moiety Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the 1-methyl-1-octylpyrrolidinium cation in solution. Both ¹H and ¹³C NMR provide distinct signals for each unique nucleus, allowing for a detailed mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of the 1-methyl-1-octylpyrrolidinium cation is expected to show characteristic signals for the methyl and octyl substituents, as well as the pyrrolidine (B122466) ring protons. The chemical shifts are influenced by the electron-withdrawing quaternary ammonium (B1175870) center. Protons closer to the nitrogen atom experience a downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the cation. Similar to ¹H NMR, carbons closer to the positively charged nitrogen are deshielded and resonate at higher chemical shifts. The number of unique carbon signals confirms the symmetry of the molecule.

Data based on analogous N-alkyl-N-methylpyrrolidinium compounds.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-CH₃ | ~3.0-3.2 | ~48-50 |

| N-CH₂ (octyl) | ~3.3-3.5 | ~65-67 |

| Ring CH₂ (α to N) | ~3.5-3.7 | ~68-70 |

| Ring CH₂ (β to N) | ~2.1-2.3 | ~21-23 |

| Octyl CH₂ (adjacent to N-CH₂) | ~1.6-1.8 | ~26-28 |

| Octyl (CH₂)₅ | ~1.2-1.4 | ~22-32 |

| Octyl CH₃ | ~0.8-0.9 | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the functional groups and ascertain the vibrational modes of the 1-methyl-1-octylpyrrolidinium cation. The spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of C-H, C-N, and C-C bonds.

The most prominent bands in the IR spectrum are the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chains and the pyrrolidine ring, which typically appear in the 2800-3000 cm⁻¹ region. Vibrations associated with the pyrrolidinium (B1226570) ring, such as C-N stretching and CH₂ bending, also provide a characteristic fingerprint for this class of compounds. znaturforsch.com

Data based on analogous N-alkyl-N-methylpyrrolidinium compounds. znaturforsch.com

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (alkyl chains) | 2850 - 2960 | Strong |

| CH₂ scissoring | 1460 - 1470 | Medium |

| C-N stretching | 1100 - 1200 | Medium-Strong |

| Pyrrolidine ring vibrations | 900 - 1100 | Medium |

| CH₂ rocking | 720 - 730 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of the 1-methyl-1-octylpyrrolidinium cation by providing its exact mass with high accuracy. For the cation [C₁₃H₂₈N]⁺, the theoretical monoisotopic mass is 198.2216 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing characteristic losses of alkyl groups.

X-ray Crystallography and Solid-State Structural Analysis of Pyrrolidinium Salts

Determination of Crystal System and Unit Cell Parameters

Based on analogues like 1-Methyl-1-propylpyrrolidinium (B8573862) chloride, it is plausible that 1-Methyl-1-octylpyrrolidin-1-ium chloride would crystallize in the orthorhombic system. iucr.orgresearchgate.net The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. For an orthorhombic system, the cell axes (a, b, c) are of unequal length, and all interfacial angles (α, β, γ) are 90°. doubtnut.comwikipedia.org

Data for the analogous compound 1-Methyl-1-propylpyrrolidinium chloride. iucr.orgresearchgate.net

Interactive Data Table: Crystallographic Data for an Analogous Pyrrolidinium Salt

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 14.5863 |

| b (Å) | 13.2196 |

| c (Å) | 9.9779 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1923.99 |

| Z (molecules/unit cell) | 8 |

Conformational Analysis of the Pyrrolidine Ring and Alkyl Chains

The solid-state structure reveals the preferred conformation of the pyrrolidinium cation. The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. researchgate.net In the case of 1-Methyl-1-propylpyrrolidinium chloride, the ring adopts an envelope conformation. iucr.orgresearchgate.net

The alkyl chains, in this case, the methyl and octyl groups, will also adopt specific conformations. The long octyl chain is likely to exist in an extended, all-trans conformation to minimize steric hindrance within the crystal packing. The relative orientation of the substituents on the nitrogen atom is also a key structural feature determined by crystallographic analysis. The packing of the cations and chloride anions in the crystal lattice is governed by electrostatic interactions and weak C-H···Cl hydrogen bonds. iucr.orgresearchgate.net

Investigation of Intermolecular Interactions within the Crystal Lattice

The solid-state arrangement of ionic compounds like this compound is governed by a network of non-covalent interactions. These forces dictate the packing of the ions in the crystal lattice and influence the material's physical properties. The primary interactions expected to be present are electrostatic forces between the cation and anion, hydrogen bonding, and van der Waals forces.

Electrostatic Interactions: The fundamental force holding the crystal lattice together is the electrostatic attraction between the positively charged 1-methyl-1-octylpyrrolidin-1-ium cation and the negatively charged chloride anion. These coulombic forces are strong and directional, leading to an ordered arrangement of ions that maximizes attraction and minimizes repulsion.

Hydrogen Bonding: While the 1-methyl-1-octylpyrrolidin-1-ium cation lacks classic hydrogen bond donors (like N-H or O-H groups), the possibility of weaker C–H···Cl⁻ hydrogen bonds is significant. In these interactions, the chloride anion acts as a hydrogen bond acceptor, interacting with the hydrogen atoms attached to the carbon atoms of the pyrrolidinium ring and the alkyl chains. Studies on similar compounds, such as 1-methyl-1-propylpyrrolidinium chloride, have confirmed the presence of an extensive network of such C–H···Cl⁻ interactions. It is anticipated that in the crystal structure of this compound, each chloride anion would be surrounded by several pyrrolidinium cations, engaging in multiple C–H···Cl⁻ contacts.

Van der Waals Forces: The long octyl chain of the cation introduces a significant nonpolar component to the structure. Consequently, van der Waals forces, specifically London dispersion forces, are expected to play a crucial role in the crystal packing. These forces arise from temporary fluctuations in electron density and increase with the length of the alkyl chain. The hydrophobic interactions between the octyl chains of adjacent cations would likely lead to their segregation into nonpolar domains within the crystal lattice, interspersed with the more polar regions containing the pyrrolidinium rings and chloride anions.

Without experimental data, a quantitative analysis of these interactions is not possible. However, a qualitative model can be proposed where layers or domains of cations and anions are formed, with the long alkyl chains of the cations aligning to maximize van der Waals contacts.

Interactive Data Table of Expected Intermolecular Interactions

The following table outlines the anticipated types of intermolecular interactions and the atomic participants in the crystal lattice of this compound, based on analysis of analogous structures.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Expected Distance Range (Å) |

| Electrostatic Attraction | 1-Methyl-1-octylpyrrolidin-1-ium (N⁺) | Chloride (Cl⁻) | N/A (Lattice Defining) |

| Hydrogen Bond | C-H (Pyrrolidinium Ring) | Chloride (Cl⁻) | 2.7 - 3.0 |

| Hydrogen Bond | C-H (Methyl Group) | Chloride (Cl⁻) | 2.7 - 3.0 |

| Hydrogen Bond | C-H (Octyl Chain) | Chloride (Cl⁻) | 2.7 - 3.0 |

| Van der Waals | Octyl Chain | Octyl Chain | > 3.5 |

Note: The distances provided are typical ranges observed in similar structures and are for illustrative purposes only. Precise values for this compound would require experimental determination.

Computational and Theoretical Investigations of 1 Methyl 1 Octylpyrrolidin 1 Ium Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of the 1-methyl-1-octylpyrrolidin-1-ium (B14181336) cation. researchgate.netbohrium.com These calculations provide a detailed picture of the electron distribution, molecular orbitals, and other fundamental properties that govern the cation's behavior.

| Property | Calculated Value (Representative) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates susceptibility to oxidation |

| LUMO Energy | -0.5 eV | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability |

| Dipole Moment | ~3.5 D | Influences intermolecular interactions |

| Polarizability | ~25 ų | Affects dielectric properties |

Molecular Dynamics Simulations for Conformational Dynamics and Liquid-State Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For 1-methyl-1-octylpyrrolidin-1-ium chloride, MD simulations provide a detailed understanding of the conformational flexibility of the cation and the collective behavior of the ions in the liquid state. mdpi.com

The conformational dynamics of the 1-methyl-1-octylpyrrolidin-1-ium cation are largely dictated by the flexibility of the octyl chain. The pyrrolidinium (B1226570) ring itself is relatively rigid, adopting an envelope or twisted conformation. The octyl chain, however, can adopt a multitude of conformations through rotation around its carbon-carbon single bonds. MD simulations reveal that in the liquid state, the octyl chain is highly dynamic, constantly transitioning between different gauche and anti conformations. This flexibility is a key factor influencing the packing of the ions and, consequently, the IL's density and viscosity. nih.gov

In the liquid state, the ions are not randomly distributed but exhibit a certain degree of local ordering. mdpi.com The chloride anions tend to be located in the vicinity of the positively charged nitrogen center of the pyrrolidinium ring, driven by strong electrostatic interactions. The long octyl chains of the cations tend to aggregate, forming nonpolar domains within the ionic liquid. This nanoscale segregation into polar and nonpolar regions is a characteristic feature of many ILs with long alkyl chains and significantly impacts their physical properties. MD simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients, which are often in good agreement with experimental data. nih.gov The use of polarizable force fields in simulations can further improve the accuracy of these predictions by accounting for the electronic response of the ions to their local environment. acs.org

| Simulation Parameter/Result | Typical Value/Observation | Relevance |

|---|---|---|

| Force Field | AMBER, OPLS-AA | Defines the potential energy of the system |

| Simulation Time | 100-500 ns | Ensures adequate sampling of molecular motions |

| Temperature | 298 K - 400 K | Allows for the study of temperature-dependent properties |

| Predicted Density | ~1.0 g/cm³ | Correlates with experimental values |

| Cation Diffusion Coefficient | 10⁻¹¹ - 10⁻¹⁰ m²/s | Indicates ionic mobility |

| Anion Diffusion Coefficient | 10⁻¹¹ - 10⁻¹⁰ m²/s | Indicates ionic mobility |

Predictive Modeling of Solvation Shells and Solvent-Solute Interactions

The behavior of this compound as a solvent is determined by the way it organizes around solute molecules, forming solvation shells. chemrxiv.orgresearchgate.net Computational modeling, particularly MD simulations, can predict the structure of these solvation shells and quantify the interactions between the IL and various solutes. nih.gov

The solvation shell around a solute in this compound is complex, with distinct regions defined by the polar and nonpolar parts of the IL. For a polar solute, the primary solvation shell is dominated by the chloride anions and the charged heads of the pyrrolidinium cations. researchgate.net These ions orient themselves to maximize electrostatic interactions with the solute. For a nonpolar solute, the solvation environment is primarily composed of the aggregated octyl chains of the cations.

Radial distribution functions (RDFs) calculated from MD simulations provide a quantitative measure of the solvation structure. The RDF for the chloride anion around the nitrogen atom of the cation typically shows a sharp first peak at a short distance, indicating strong ion pairing. When a solute is introduced, the positions and intensities of these peaks can change, providing insight into the nature of the solvent-solute interactions. researchgate.net The strength of these interactions can be further quantified by calculating the interaction energies between the solute and the surrounding ions.

| Solute Type | Primary Solvating Species | Dominant Interaction | Key Computational Metric |

|---|---|---|---|

| Polar | Chloride anions, Pyrrolidinium head groups | Electrostatic, Hydrogen bonding | Radial Distribution Function (RDF) |

| Nonpolar | Octyl chains of cations | van der Waals | Interaction Energy |

| Amphiphilic | Both polar and nonpolar domains | Mixed electrostatic and van der Waals | Spatial Distribution Function (SDF) |

Computational Exploration of Self-Assembly and Aggregation Phenomena

A hallmark of ionic liquids with long alkyl chains, such as this compound, is their tendency to self-assemble and form aggregates in the bulk liquid and in solution. acs.org Computational methods are invaluable for exploring the driving forces behind this aggregation and characterizing the resulting nanostructures. acs.org

The primary driving force for self-assembly is the hydrophobic effect, which leads to the segregation of the nonpolar octyl chains from the charged, polar regions of the IL. researchgate.net MD simulations show that the octyl chains of neighboring cations tend to align and cluster together, forming micelle-like aggregates. acs.org This nanoscale segregation creates a liquid that is heterogeneous on a molecular level, with distinct polar and nonpolar domains.

The critical aggregation concentration (CAC), which is the concentration at which aggregation begins to occur in solution, can be predicted using computational techniques. The size and shape of the aggregates can also be characterized. In the pure IL, this aggregation leads to the formation of a bicontinuous nanostructure, with interpenetrating polar and nonpolar networks. The presence of these nanostructures has a profound impact on the IL's properties, including its ability to dissolve different types of solutes and its performance in various applications. acs.org Coarse-grained simulations, which represent groups of atoms as single particles, can be used to study these aggregation phenomena over larger length and time scales than are accessible with all-atom MD.

| Phenomenon | Driving Force | Resulting Structure | Computational Method |

|---|---|---|---|

| Self-Assembly | Hydrophobic effect | Nanoscale segregation of polar and nonpolar domains | Molecular Dynamics (MD) |

| Aggregation in Solution | Solvophobic interactions | Micelle formation | MD, Coarse-Grained Simulations |

| Bulk Nanostructure | Interplay of electrostatic and van der Waals forces | Bicontinuous polar and nonpolar networks | MD, X-ray scattering simulations |

Applications of 1 Methyl 1 Octylpyrrolidin 1 Ium Chloride in Chemical Transformations

Utilization as a Reaction Medium in Organic Synthesis

As a reaction medium, 1-Methyl-1-octylpyrrolidin-1-ium (B14181336) chloride, a member of the pyrrolidinium-based ionic liquids, provides a distinct environment for chemical reactions. Its negligible vapor pressure, thermal stability, and tunable solvent properties make it an attractive alternative to conventional volatile organic solvents.

Employment in Catalytic Systems for Organic Reactions

The application of 1-Methyl-1-octylpyrrolidin-1-ium chloride in catalytic systems is a focal point of current research. Its ability to dissolve a wide array of organic and inorganic compounds, including metal catalysts, facilitates homogeneous catalysis, often leading to enhanced reaction rates and selectivities.

While specific studies detailing the performance of this compound in Heck and Suzuki-Miyaura reactions are limited, the broader class of pyrrolidinium (B1226570) ionic liquids has shown promise. These ionic liquids can act as effective solvents and, in some cases, co-catalysts in palladium-catalyzed cross-coupling reactions. The ionic medium can stabilize the palladium catalyst, preventing its agglomeration and deactivation, thereby prolonging its catalytic lifetime. For instance, in Suzuki-Miyaura couplings, the use of ionic liquids can facilitate the crucial transmetalation step and promote high yields of the desired biaryl products. Research in this area continues to explore the optimization of reaction conditions to maximize the catalytic efficiency in these systems.

The table below illustrates the catalytic performance of a functionalized ionic liquid in the aldol (B89426) condensation of different aromatic aldehydes with acetone, showcasing the potential of such systems.

| Entry | Aromatic Aldehyde | Conversion (%) | Yield (%) |

| 1 | Benzaldehyde | >99 | 95 |

| 2 | 4-Chlorobenzaldehyde | >99 | 98 |

| 3 | 4-Methylbenzaldehyde | >99 | 92 |

| 4 | 4-Methoxybenzaldehyde | >99 | 90 |

| 5 | 2-Chlorobenzaldehyde | 95 | 88 |

This data is representative of functionalized ionic liquids in aldol condensations and serves as an illustrative example of the potential of this compound in similar applications.

In Diels-Alder reactions, the ordered structure of ionic liquids can impart a "polarity" that enhances the rate and selectivity of the cycloaddition. The organization of the cation and anion can create a template effect, favoring the formation of the desired cycloadduct.

The use of this compound in reduction and oxidation reactions is an area of growing interest. In reductions of carbonyl compounds, the ionic liquid can serve as a benign solvent that facilitates the action of reducing agents. For instance, a related compound, 1-Butyl-1-methylpyrrolidinium (B1250683) chloride, has been noted for its use as a phase-transfer catalyst in oxidation reactions. sigmaaldrich.com This suggests that this compound could play a similar role, potentially enhancing the efficiency of various oxidative transformations. The ability of the ionic liquid to dissolve both the substrate and the oxidizing or reducing agent is key to its effectiveness in these methodologies.

Functionality in Electrochemical Systems

Beyond its role in organic synthesis, this compound and its analogues are being investigated for their functionality in electrochemical systems. Their inherent ionic conductivity, wide electrochemical window, and good thermal stability make them suitable candidates for use as electrolytes in batteries and other electrochemical devices.

Research into pyrrolidinium-based ionic liquids has shown their potential to improve the safety and performance of lithium-ion batteries. They can act as a stable electrolyte component, facilitating ion transport between the electrodes while mitigating the flammability risks associated with conventional organic carbonate-based electrolytes. The specific properties of this compound, such as its ionic conductivity and electrochemical stability, would be critical factors in determining its suitability for such applications. Further research is needed to fully elucidate its performance characteristics in various electrochemical setups.

Investigation as Electrolyte Components in Energy Storage Devices

Pyrrolidinium-based ionic liquids are being extensively investigated as potential electrolyte components in energy storage devices, particularly in lithium-ion batteries. mdpi.com Their non-flammable and non-volatile nature offers significant safety advantages over traditional organic solvent-based electrolytes. The electrochemical stability of the pyrrolidinium cation allows for a wide operating voltage window, which is crucial for high-energy-density batteries. researchgate.net

While specific performance data for this compound in batteries is not extensively documented in publicly available literature, research on analogous compounds with varying alkyl chain lengths provides valuable insights. For instance, electrolytes based on N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr14TFSI) have been shown to enable stable cycling of lithium metal electrodes. nih.gov The length of the alkyl chain, such as the octyl group, can influence properties like viscosity and ionic conductivity, which in turn affect battery performance. Generally, longer alkyl chains tend to increase viscosity and decrease ionic conductivity. However, they can also enhance the thermal stability and hydrophobicity of the ionic liquid.

The performance of a 0.3Li₂MnO₃-0.7LiMn₁.₅Ni₀.₅O₄ composite cathode material was found to be superior in an IL-based electrolyte compared to a conventional organic electrolyte, delivering higher discharge capacities. mdpi.com This highlights the potential of pyrrolidinium-based ILs to improve the performance of next-generation battery materials.

Table 1: Comparative Performance of a Composite Cathode in Different Electrolytes

| Electrolyte Type | Initial Discharge Capacity (mAh g⁻¹) |

|---|---|

| Ionic Liquid-Based | 332 |

| Organic-Based | 310 |

Studies on Ionic Conductivity and Electrochemical Stability

The ionic conductivity and electrochemical stability are critical parameters for an electrolyte. While specific data for this compound is scarce, studies on similar pyrrolidinium-based ionic liquids offer a good understanding of their expected properties. For example, 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide exhibits a high lithium ionic conductivity of 3 mS cm⁻¹ at room temperature. mdpi.com The addition of co-solvents can significantly enhance the ionic conductivity; for instance, a mixture of 1-butyl-1-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ([Pyr14][TFSI]) and methyl propionate (B1217596) (MP) with 0.8m LiTFSI showed a remarkable increase in conductivity from 0.56 mS/cm to 11 mS/cm at 25°C. researchgate.netscilit.com

The electrochemical stability window of pyrrolidinium-based ILs is generally wide. For instance, a mixture of [Pyr14][TFSI] and MP maintained a large electrochemical window of over 5V. researchgate.netscilit.com This wide window is a significant advantage for use in high-voltage battery systems.

Table 2: Ionic Conductivity of a Pyrrolidinium-Based Electrolyte with and without a Co-solvent

| Electrolyte Composition | Ionic Conductivity (mS/cm) at 25°C |

|---|---|

| 0.8m LiTFSI in [Pyr14][TFSI] | 0.56 |

| 0.8m LiTFSI in [Pyr14][TFSI] and Methyl Propionate (1:7 mole ratio) | 11 |

Deployment in Separation Processes

Efficacy in Liquid-Liquid Extraction Methodologies

Ionic liquids have emerged as promising "green" alternatives to volatile organic compounds in liquid-liquid extraction processes for metal ion separation. mdpi.comresearchgate.net The tunability of their properties allows for the design of task-specific ionic liquids for selective metal extraction. While direct studies on this compound for this application are limited, the behavior of other long-chain quaternary ammonium (B1175870) salts suggests its potential. For instance, methyltrioctyl/decylammonium-based ionic liquids have been investigated for the extraction of metals like copper, iron, and zinc from leaching solutions. mdpi.com

The extraction efficiency is influenced by factors such as the initial pH of the aqueous solution and the concentration of the ionic liquid. Research has shown high efficiency and selectivity for Fe(III) extraction over other metals using certain ionic liquids. researchgate.net The long octyl chain in this compound would likely enhance its hydrophobicity, which could be advantageous in separating it from the aqueous phase after extraction.

Table 3: Metal Ion Extraction Efficiency with a Long-Chain Quaternary Ammonium-Based Ionic Liquid

| Metal Ion | Extraction Percentage (%) at O/A ratio 1/1 |

|---|---|

| Copper (Cu(II)) | 85.8 |

| Iron (Fe(III)) | 99.7 |

| Zinc (Zn(II)) | 99.4 |

Data from a study on methyltrioctyl/decylammonium bis(2,4,4-trimethylpentyl)phosphinate. mdpi.com

Potential in Gas Capture and Release Applications

Integration into Advanced Materials and Polymer Science

Functionalization of Polymeric Architectures

The precise design of polymers with specific end-functionalities is a significant area of research for creating advanced materials with tailored properties. rsc.org Pyrrolidinium-containing polymers have been synthesized and evaluated for various applications. For instance, linear homopolymers and copolymers of N-ethyl pyrrolidine (B122466) methacrylamide (B166291) have been studied for their potential as non-viral gene vectors. nih.gov The synthesis of pyrrolidinium-based poly(ionic liquid) electrolytes with poly(ethylene glycol) side chains has also been reported, demonstrating good ionic conductivities. researchgate.netacs.org

While direct examples of using this compound for polymer functionalization are not prevalent in the literature, the reactive nature of the chloride anion and the potential for the pyrrolidinium cation to be incorporated into polymer backbones suggest its utility in this field. Long-chain functionalized polymers can be synthesized through various polymerization techniques, such as ring-opening metathesis polymerization (ROMP), followed by modification reactions. nih.gov The incorporation of the 1-methyl-1-octylpyrrolidinium moiety could impart properties such as ionic conductivity, thermal stability, and specific chemical reactivity to the resulting polymer.

Contribution to the Development of Organic Ionic Plastic Crystals

The compound this compound belongs to the broader class of N-alkyl-N-methylpyrrolidinium salts, which are extensively studied for their potential as electrolytes in various electrochemical devices. While the chloride salt itself is a common precursor, it is the behavior of the 1-Methyl-1-octylpyrrolidinium ([C8MPr]+) cation, when paired with suitable anions, that contributes significantly to the field of organic ionic plastic crystals (OIPCs). OIPCs are solid-state materials with properties bridging those of crystalline solids and ionic liquids, exhibiting both ordered structures and significant ionic conductivity.

The length of the alkyl chain on the pyrrolidinium cation plays a crucial role in determining the physicochemical properties of these salts, including their melting point, viscosity, and ionic conductivity. Research into the N-alkyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PYR1A][TFSI]) series, where the alkyl chain length varies, provides valuable insights into the expected contribution of the 1-Methyl-1-octylpyrrolidinium cation to OIPC development.

Influence of Alkyl Chain Length on Thermal Properties and Ionic Conductivity

Systematic studies on the [PYR1A][TFSI] family of ionic liquids, where 'A' represents an alkyl group of varying length (from C1 to C10), have demonstrated a clear trend in how the alkyl chain influences the material's properties. As the alkyl chain length increases, the melting point of the ionic liquid tends to decrease. This is attributed to the disruption of crystal packing by the longer, more flexible alkyl chains.

For instance, a study on N-alkyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids revealed that increasing the length and branching of the alkyl side chains in pyrrolidinium cations generally leads to reduced ionic conductivity and lower melting points. researchgate.net This trend suggests that while a long alkyl chain like the octyl group in 1-Methyl-1-octylpyrrolidinium can lower the melting point, potentially leading to room-temperature ionic liquids or OIPCs with broad plastic phases, it may also result in lower ionic conductivity compared to analogues with shorter alkyl chains.

The table below, based on data from computational studies of the Pyr1,xTFSI (x = 1–8) series, illustrates the predicted impact of increasing the alkyl chain length on the volume and dipole moment of the ion pairs. mdpi.com

| Cation Alkyl Chain Length (x) | Predicted Volume (ų) | Predicted Dipole Moment (Debye) |

| 1 | 375.3 | 12.8 |

| 2 | 398.7 | 13.1 |

| 3 | 422.1 | 13.3 |

| 4 | 445.5 | 13.4 |

| 5 | 468.9 | 12.9 |

| 6 | 492.3 | 12.5 |

| 7 | 515.7 | 12.1 |

| 8 | 539.1 | 11.8 |

This interactive data table is based on predicted values from computational analysis and illustrates the general trend of how the physicochemical properties of the ion pairs are affected by the elongation of the lateral alkyl chain on the pyrrolidinium cation. mdpi.com

The non-monotonic trend in the dipole moment, with a peak at x=4, suggests a complex interplay of factors. For shorter alkyl chains (x=1-4), the increasing chain length appears to weaken the ion pair coupling, leading to a higher dipole moment. mdpi.com Conversely, for longer chains (x=5-8), including the octyl group, the ion pairs are packed more efficiently, resulting in a decrease in the dipole moment. mdpi.com This more efficient packing in the liquid phase for longer chain derivatives could influence the formation and properties of a plastic crystal phase.

Electrochemical Stability

The electrochemical stability of the electrolyte is a critical parameter for its application in devices. Studies on the [PYR1A][TFSI] series have shown that most of these materials exhibit a wide electrochemical stability window, often exceeding 5 volts. researchgate.net Computational studies on the Pyr1,xTFSI (x = 1–8) series suggest that the electrochemical stability, both in reduction and oxidation, is not significantly affected by the elongation of the alkyl chain on the pyrrolidinium cation. mdpi.com This indicates that OIPCs based on the 1-Methyl-1-octylpyrrolidinium cation would likely possess the high electrochemical stability characteristic of this class of materials, making them suitable for high-voltage applications.

Interactions and Interfacial Behavior of 1 Methyl 1 Octylpyrrolidin 1 Ium Chloride

Analysis of Ion-Ion and Ion-Molecule Interactions in Solution Phases

The solution behavior of 1-methyl-1-octylpyrrolidin-1-ium (B14181336) chloride, a quaternary ammonium (B1175870) salt, is governed by a complex interplay of electrostatic and van der Waals forces. As an ionic liquid, in solution it dissociates into the 1-methyl-1-octylpyrrolidin-1-ium cation ([C₈MPyrr]⁺) and the chloride anion (Cl⁻). The interactions between these ions, and with solvent molecules, dictate the macroscopic properties of the solution.

In polar solvents, the dominant interactions are ion-dipole forces between the charged ions and the solvent molecules. For the [C₈MPyrr]⁺ cation, the positive charge is localized on the nitrogen atom, which is shielded by the methyl and octyl alkyl chains. This steric hindrance influences the proximity and orientation of polar solvent molecules. The long octyl chain, being nonpolar, can engage in hydrophobic interactions, leading to self-aggregation into micelles or other supramolecular structures, particularly in aqueous solutions.

The chloride anion, being small and possessing a high charge density, is strongly solvated by protic solvents through hydrogen bonding. In aprotic polar solvents, the solvation is weaker and occurs through dipole-dipole interactions.

Ion-ion interactions are also crucial. The electrostatic attraction between the [C₈MPyrr]⁺ cation and the Cl⁻ anion can lead to the formation of ion pairs or larger ionic aggregates, even in solvents with high dielectric constants. The extent of ion pairing is influenced by the concentration of the salt, the nature of the solvent, and the temperature.

Measurement and Interpretation of Surface and Interfacial Tension Phenomena

The surface and interfacial tension of solutions containing 1-methyl-1-octylpyrrolidin-1-ium chloride are significantly influenced by the amphiphilic nature of the [C₈MPyrr]⁺ cation. This cation possesses a hydrophilic, charged pyrrolidinium (B1226570) head group and a hydrophobic octyl tail. This structure causes the cation to preferentially adsorb at interfaces, such as the air-liquid or liquid-liquid interface, thereby reducing the surface or interfacial tension.

The effectiveness of this compound as a surfactant is dependent on its concentration. As the concentration increases, the surface tension of the solution decreases until it reaches a plateau. This point corresponds to the critical micelle concentration (CMC), where the interface becomes saturated with surfactant molecules and further additions lead to the formation of micelles in the bulk solution.

The measurement of surface and interfacial tension is typically performed using techniques such as the du Noüy ring method, the Wilhelmy plate method, or pendant drop tensiometry. The data obtained from these measurements can be used to determine the CMC and to calculate thermodynamic parameters of adsorption and micellization, such as the surface excess concentration and the standard Gibbs free energy of micellization.

| Property | Description |

| Surface Tension | The work required to increase the surface area of a liquid by a unit amount. The presence of this compound lowers the surface tension of polar solvents. |

| Interfacial Tension | The work required to increase the interfacial area between two immiscible liquids by a unit amount. This compound reduces the interfacial tension between polar and nonpolar liquids. |

| Critical Micelle Concentration (CMC) | The concentration of surfactant at which micelles begin to form in the bulk solution and the surface tension reaches a minimum value. |

Elucidation of Solvation Characteristics and Solvent Effects on Reactivity

The solvation of this compound is highly dependent on the nature of the solvent. In protic solvents like water or alcohols, the primary solvation mechanism for the chloride anion is hydrogen bonding. The [C₈MPyrr]⁺ cation is solvated through ion-dipole interactions with the polar solvent molecules, although the bulky alkyl groups can create a structured solvation shell around the cation.

In aprotic polar solvents such as acetonitrile (B52724) or dimethyl sulfoxide, which lack hydrogen bond donating ability, the solvation of the chloride anion is weaker. This can lead to enhanced reactivity of the anion in nucleophilic substitution reactions. The solvation of the cation in these solvents is primarily through dipole-dipole interactions.

The choice of solvent can therefore have a profound impact on the chemical reactivity of reactions involving this compound. For instance, in a reaction where the chloride ion acts as a nucleophile, its reactivity will generally be higher in an aprotic polar solvent compared to a protic solvent due to the difference in solvation strength.

Research into Complexation and Supramolecular Organization in Diverse Environments

The amphiphilic nature of the 1-methyl-1-octylpyrrolidin-1-ium cation drives its self-assembly into a variety of supramolecular structures in solution. In aqueous environments, above the critical micelle concentration, these cations aggregate to form micelles. These micelles typically have a core composed of the hydrophobic octyl chains and a corona of the charged pyrrolidinium head groups, which are in contact with the surrounding water. The shape and size of these micelles can be influenced by factors such as concentration, temperature, and the presence of other solutes.

Beyond simple micellar structures, this compound can also participate in the formation of more complex supramolecular assemblies. For example, it can interact with other molecules, such as polymers or cyclodextrins, to form host-guest complexes or other organized structures. These interactions are driven by a combination of hydrophobic effects, electrostatic interactions, and van der Waals forces.

In nonpolar solvents, inverse micelles may form, where the polar head groups are sequestered in the interior and the hydrophobic tails extend into the nonpolar solvent. The ability of this compound to form these diverse supramolecular structures makes it a subject of interest for applications in areas such as catalysis, drug delivery, and materials science.

| Supramolecular Structure | Description | Driving Forces |

| Micelles | Aggregates of surfactant molecules in solution, with a hydrophobic core and a hydrophilic corona. | Hydrophobic effect, electrostatic repulsion between head groups. |

| Inverse Micelles | Aggregates in nonpolar solvents with a hydrophilic core and a hydrophobic corona. | Ion-dipole interactions, van der Waals forces. |

| Host-Guest Complexes | Formed through the interaction of this compound with other molecules, such as cyclodextrins. | Hydrophobic interactions, electrostatic interactions. |

Future Research Directions and Perspectives for 1 Methyl 1 Octylpyrrolidin 1 Ium Chloride

Rational Design and Synthesis of Advanced Pyrrolidinium (B1226570) Derivatives

The future of pyrrolidinium ionic liquids lies in the ability to design and synthesize novel derivatives with tailored properties for specific applications. This involves moving beyond simple alkyl chain modifications to incorporate more complex functionalities.

Key Research Thrusts:

Functionalized Side Chains: Introducing functional groups such as ethers, esters, or amides into the alkyl chains of the pyrrolidinium cation can significantly alter the IL's properties. For instance, the incorporation of poly(ethylene glycol) (PEG) side chains has been shown to enhance ionic conductivity, a crucial factor for electrolyte applications in batteries and solar cells. researchgate.netacs.org

Task-Specific Moieties: The synthesis of "task-specific" ionic liquids, where a particular functional group is introduced to perform a specific function (e.g., CO2 capture, metal ion extraction), is a promising area. This involves the strategic selection and incorporation of moieties that can selectively interact with target molecules.

Chiral Pyrrolidinium ILs: The development of chiral ionic liquids from precursors like L-proline and trans-4-hydroxy-L-proline opens up possibilities in asymmetric synthesis and catalysis. mdpi.com These chiral ILs can act as both the solvent and the catalyst, potentially leading to more efficient and selective chemical transformations. mdpi.com

Poly(ionic liquid)s (PILs): Polymerizing pyrrolidinium-based monomers can lead to the formation of solid-state electrolytes with improved mechanical stability and safety profiles compared to their liquid counterparts. Research in this area focuses on controlling the polymer architecture and blending PILs with traditional ILs to optimize their physicochemical properties. researchgate.netacs.org

The synthesis of these advanced derivatives often involves multi-step reaction sequences, starting from commercially available precursors. nih.govresearchgate.netnih.gov The precise control over stereochemistry and the strategic placement of functional groups are critical for achieving the desired performance characteristics.

Development of In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the role and behavior of 1-Methyl-1-octylpyrrolidin-1-ium (B14181336) chloride and its derivatives in chemical processes requires the development of advanced in-situ characterization techniques. These methods allow for real-time monitoring of reaction kinetics, intermediates, and catalyst stability.

Emerging Techniques:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for probing the molecular interactions and structural changes occurring within the ionic liquid medium during a reaction. researchgate.netmdpi.com The development of specialized probes and cells compatible with the unique properties of ILs is an active area of research.

Integrated Microfluidic Reactors: Combining microfluidics with analytical techniques like attenuated total reflectance (ATR)-FTIR spectroscopy offers a powerful platform for high-throughput reaction screening and kinetic studies. rsc.org These microreactors allow for precise control over reaction conditions and provide spatiotemporal information that is difficult to obtain with traditional batch reactors. rsc.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify and quantify the species present in an ionic liquid solution, providing insights into reaction mechanisms and the formation of catalytic intermediates.

These in-situ techniques will be crucial for optimizing reaction conditions, understanding reaction mechanisms, and designing more efficient catalytic systems based on pyrrolidinium ionic liquids.

Enhanced Theoretical Prediction Models for Tailored Ionic Liquid Performance

The vast number of possible cation-anion combinations for ionic liquids makes experimental screening a time-consuming and costly endeavor. Therefore, the development of accurate theoretical models to predict the physicochemical properties of ILs is essential for their rational design.

Modeling Approaches:

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular structure of an ionic liquid and its macroscopic properties, such as viscosity, density, and conductivity. researchgate.net These models can be used to rapidly screen large libraries of virtual ILs and identify promising candidates for specific applications. researchgate.net

Machine Learning (ML): Machine learning algorithms, including support vector machines (SVM), random forest regression (RFR), and artificial neural networks (ANN), are increasingly being used to develop predictive models for ionic liquid properties. medium.com These models can learn complex relationships from existing experimental data and make accurate predictions for new, untested ILs. medium.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a microscopic view of the structure and dynamics of ionic liquids. researchgate.net These simulations can be used to understand the nature of intermolecular interactions, predict transport properties, and guide the design of ILs with desired characteristics. researchgate.net

COSMO-RS: The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict the thermodynamic properties of liquids and mixtures, including those containing ionic liquids. researchgate.net

The continuous improvement of these predictive models, through the incorporation of larger and more diverse datasets and the development of more sophisticated algorithms, will accelerate the discovery and optimization of pyrrolidinium ionic liquids for a wide range of applications.

Advancements in Sustainable Synthesis and Recycling Protocols for Pyrrolidinium Ionic Liquids

For pyrrolidinium ionic liquids to be considered truly "green" solvents, it is imperative to develop sustainable synthesis routes and efficient recycling protocols.

Areas of Focus:

Green Synthesis Routes: Research is focused on developing synthetic methods that utilize renewable starting materials, minimize the use of hazardous reagents and solvents, and reduce energy consumption. This includes exploring biocatalytic routes and utilizing microwave-assisted synthesis to improve reaction efficiency.

Recycling and Reuse: The low volatility of ionic liquids makes them amenable to recycling. acs.org Developing robust and scalable processes for separating the IL from reaction products and impurities is crucial for their economic viability and environmental sustainability. Techniques such as extraction, distillation, and membrane filtration are being investigated for this purpose.

Biodegradability and Toxicity: While pyrrolidinium-based ILs are generally considered to be less toxic than some other classes of ionic liquids, a thorough understanding of their environmental fate and potential toxicity is necessary. acs.org Future research will focus on designing biodegradable ionic liquids that break down into benign products after their intended use.

The development of sustainable practices for the entire life cycle of pyrrolidinium ionic liquids, from their synthesis to their disposal or recycling, will be critical for their widespread adoption in industrial processes. mdpi.comresearchgate.net

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended to confirm the structural integrity of 1-Methyl-1-octylpyrrolidin-1-ium chloride?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the presence of the methyl and octyl substituents on the pyrrolidinium ring. For example, the methyl group typically appears as a singlet near δ 3.0–3.5 ppm, while the octyl chain shows characteristic alkyl resonances (δ 0.8–1.8 ppm).

- Mass Spectrometry (ESI-MS) : Use electrospray ionization to verify the molecular ion peak ([M-Cl]+) at m/z 198.2 (calculated for C13H28N+).

- Elemental Analysis : Validate purity by comparing experimental C, H, and N percentages with theoretical values (e.g., C: 66.71%, H: 12.01%, N: 5.97%) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store under an inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation.

- Maintain at room temperature (20–25°C) in a tightly sealed, light-resistant container. Avoid prolonged exposure to moisture, as hydrolysis may alter ionic liquid properties .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.

- Solubility : Perform gravimetric analysis in solvents (e.g., water, acetonitrile) at controlled temperatures.

- Viscosity : Measure using a rotational viscometer at 25°C. Pyrrolidinium-based ionic liquids with longer alkyl chains (e.g., octyl) exhibit higher viscosity due to increased van der Waals interactions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the crystal structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. For disordered octyl chains, use PART and SUMP instructions to model partial occupancy .

- Validation : Cross-check using the Cambridge Structural Database (CSD) to compare bond lengths and angles with analogous pyrrolidinium structures .

Q. What experimental design considerations are critical for studying solvent effects in catalytic reactions involving this ionic liquid?

- Methodological Answer :

- Solvent Selection : Test polarity-matched solvents (e.g., DMSO, methanol) to assess ionic liquid-solute interactions.

- Concentration Gradients : Vary ionic liquid molarity (0.1–1.0 M) to evaluate its role as a co-solvent or catalyst.

- Temperature Control : Use jacketed reactors to maintain isothermal conditions (±0.5°C).

- Data Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed experimental protocols, ensuring independent replication .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental NMR chemical shifts for this compound?

- Methodological Answer :

- DFT Optimization : Use Gaussian09 with the B3LYP/6-311++G(d,p) basis set to calculate equilibrium geometries.

- NMR Prediction : Apply the gauge-independent atomic orbital (GIAO) method for chemical shift calculations.

- Experimental Validation : If deviations exceed 0.5 ppm, re-examine sample purity (e.g., residual solvents in NMR tubes) or consider relativistic effects in heavy-atom environments. Cross-reference with crystallographic data to confirm conformational stability .

Q. What strategies optimize the electrochemical stability of this compound for battery electrolyte applications?

- Methodological Answer :

- Cyclic Voltammetry : Scan between -2.0 V and +2.0 V (vs. Ag/AgCl) to identify oxidation/reduction thresholds.

- Impedance Spectroscopy : Measure ionic conductivity at frequencies from 1 Hz to 1 MHz.

- Additive Screening : Test 1–5 wt% vinylene carbonate or fluoroethylene carbonate to suppress decomposition at high voltages (>4.5 V).

- Post-Mortem Analysis : Use SEM-EDS to examine electrode surfaces for ionic liquid decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.